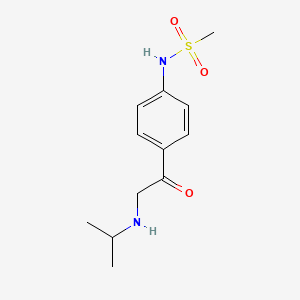
N-(2-aminophenyl)-N-methyl-N-phenylamine
Übersicht
Beschreibung
N-(2-Aminophenyl)-N-methyl-N-phenylamine (NAPMPA) is an amine compound that was first synthesized in the early 1960s. The compound has since been used in various scientific research applications and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metabolic Activation and DNA Binding
Studies have shown that certain N-hydroxy derivatives of arylamines and heterocyclic amines, which might structurally relate to N-(2-aminophenyl)-N-methyl-N-phenylamine, undergo metabolic activation by human liver sulfotransferases. This metabolic activation is crucial for understanding the carcinogenic potential of such compounds. The extent of DNA binding by these metabolites has been correlated with activities of specific sulfotransferases, suggesting their role in individual susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).
Antitumor Activity
The synthesis and investigation of 2-(4-acylaminophenyl)benzothiazoles, which include compounds structurally similar to N-(2-aminophenyl)-N-methyl-N-phenylamine, have revealed their potent and selective antitumor activity. These studies contribute to the understanding of how modifications in the molecular structure can influence the therapeutic efficacy and mode of action of such compounds (Chua et al., 1999).
Phenylalkylamine Production
The discovery of an N-methyltransferase from Ephedra sinica capable of catalyzing the formation of phenylalkylamines, including compounds structurally related to N-(2-aminophenyl)-N-methyl-N-phenylamine, highlights the potential for microbial production of these compounds. This enzymatic activity is critical for the biosynthesis of ephedrine, pseudoephedrine, and other phenylalkylamines with significant physiological functions and pharmaceutical applications (Morris et al., 2018).
Analytical Characterizations of Arylcyclohexylamines
Research on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which are perceived as dissociative substances similar to ketamine, sheds light on the potential psychoactive properties of related compounds. Understanding their chemical and physical properties through analytical techniques is essential for identifying and controlling new psychoactive substances (Wallach et al., 2016).
Electrochemical Sensors for Phenylamine Detection
The development of electrochemical sensors and biosensors for the detection of phenylamines in biological fluids is crucial for diagnosing and monitoring disorders such as phenylketonuria. These technologies provide sensitive and selective methods for measuring phenylamine concentrations, demonstrating the importance of analytical advancements in healthcare (Dinu & Apetrei, 2020).
Wirkmechanismus
Target of Action
The primary target of N-(2-aminophenyl)-N-methyl-N-phenylamine is Histone Deacetylase (HDAC) . HDACs are a group of zinc-dependent metalloenzymes that significantly function in cell invasion and migration . They play a crucial role in cancer behavior, providing new targets for improving the effectiveness of cancer therapy .
Mode of Action
N-(2-aminophenyl)-N-methyl-N-phenylamine interacts with its targets by inhibiting HDAC activity . This compound has been found to show inhibitory activity against HDAC1 . The inhibition of HDAC leads to changes in the acetylation status of histone proteins, which can affect gene expression .
Biochemical Pathways
The inhibition of HDAC by N-(2-aminophenyl)-N-methyl-N-phenylamine affects the epigenetic regulation of gene expression . This can lead to changes in various biochemical pathways involved in cell proliferation, differentiation, and cell cycle progression . The compound’s action on HDAC can also have downstream effects on other pathways, such as those involved in cell invasion and migration .
Result of Action
The inhibition of HDAC by N-(2-aminophenyl)-N-methyl-N-phenylamine can lead to changes in gene expression, which can result in anti-proliferative effects against cancer cells . For example, compounds similar to N-(2-aminophenyl)-N-methyl-N-phenylamine have shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .
Eigenschaften
IUPAC Name |
2-N-methyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSPDVXRRIWYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444695 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50374-92-0 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



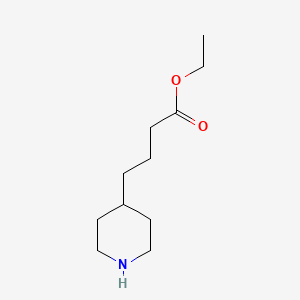
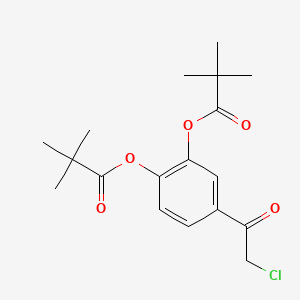
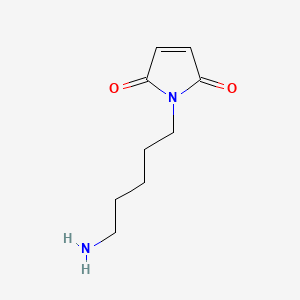
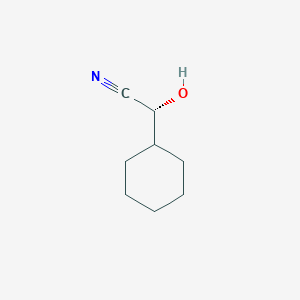



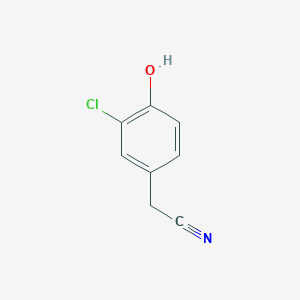
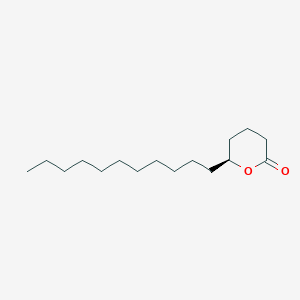
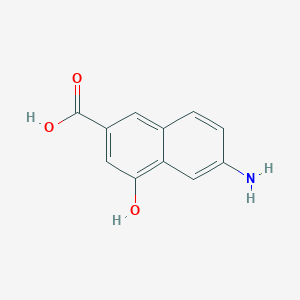
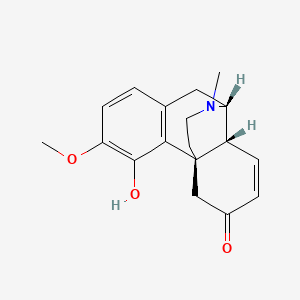

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
